1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound with the molecular formula C17H17NO . It is a derivative of benzazepine .
Synthesis Analysis
The synthesis of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives has been reported in the literature . The synthesis involves the use of an amide bond, which is a key functional group in organic chemistry . The amide bond plays a major role in the elaboration and composition of biological and chemical systems .Molecular Structure Analysis
The molecular structure of 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one consists of a benzyl group attached to a tetrahydro-2H-1-benzazepin-2-one core . The molecular weight of this compound is 251.32 .Scientific Research Applications
- 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has been investigated for its anticonvulsant properties. In animal studies, it exhibited promising effects against seizures. For instance, compound 4f demonstrated an ED50 value of 20.4 mg/kg and a TD50 value of 409.0 mg/kg, resulting in a higher protective index (PI) compared to established antiepileptic drugs like carbamazepine, phenytoin, phenobarbital, and sodium valproate .
- Although not widely explored, this compound has shown potential as an anti-cancer agent. Further research is needed to elucidate its mechanisms of action and specific targets. Computational studies have optimized its crystal structure, providing insights for drug design .
Anticonvulsant Activity
Anti-Cancer Potential
properties
IUPAC Name |
1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-12-6-10-15-9-4-5-11-16(15)18(17)13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKHTLWDRXPRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331869 |
Source
|
Record name | 1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818810 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
CAS RN |
65486-33-1 |
Source
|
Record name | 1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.